1-Chloronon-3-ene

Catalog No.
S13039993
CAS No.
155088-61-2
M.F
C9H17Cl
M. Wt
160.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloronon-3-ene

CAS Number

155088-61-2

Product Name

1-Chloronon-3-ene

IUPAC Name

1-chloronon-3-ene

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

InChI

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-9H2,1H3

InChI Key

HSKYGZGSVZMMGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCl

1-Chloronon-3-ene is an organic compound characterized by its structure, which features a chlorine atom attached to a nonene backbone. Its chemical formula is C9H15ClC_9H_{15}Cl, indicating that it contains nine carbon atoms, fifteen hydrogen atoms, and one chlorine atom. The presence of the chlorine atom introduces unique reactivity and properties to the compound, making it of interest in various chemical applications.

Due to its functional groups. Key reactions include:

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, through nucleophilic substitution mechanisms.
  • Elimination Reactions: Under certain conditions, 1-chloronon-3-ene can undergo elimination reactions to form alkenes or alkynes, particularly when treated with bases.
  • Addition Reactions: The double bond in the nonene structure allows for electrophilic addition reactions, where reagents can add across the double bond.

These reactions are facilitated by various reagents and conditions, including the use of bases for elimination or nucleophiles for substitution.

1-Chloronon-3-ene can be synthesized through several methods:

  • Chlorination of Non-3-ene: This method involves the direct chlorination of non-3-ene using chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
    C9H16+Cl2C9H15Cl+HCl\text{C}_9\text{H}_{16}+\text{Cl}_2\rightarrow \text{C}_9\text{H}_{15}\text{Cl}+\text{HCl}
  • Hydrohalogenation: The addition of hydrogen chloride to non-3-ene can yield 1-chloronon-3-ene as a product.
  • Alkylation Reactions: Utilizing alkyl halides and appropriate nucleophiles can also lead to the formation of 1-chloronon-3-ene through substitution reactions.

1-Chloronon-3-ene has potential applications in various fields:

  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for use in drug development.
  • Agricultural Chemicals: Its reactivity could be harnessed in the creation of agrochemicals.

Several compounds share structural similarities with 1-chloronon-3-ene. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-Chlorodec-2-eneC10H17ClC_{10}H_{17}ClLonger carbon chain; similar reactivity
1-Bromonon-3-eneC9H15BrC_9H_{15}BrBromine instead of chlorine; different reactivity profile
1-Chlorohex-2-eneC6H11ClC_6H_{11}ClShorter carbon chain; potential for different biological activity

Uniqueness: 1-Chloronon-3-ene stands out due to its specific chain length and the positioning of the double bond, which may influence its chemical behavior and potential applications compared to these similar compounds.

XLogP3

4.2

Exact Mass

160.1018782 g/mol

Monoisotopic Mass

160.1018782 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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